molecular formula C5H3BrClNO B3029966 3-Bromo-6-chloropyridin-2(1H)-one CAS No. 848423-85-8

3-Bromo-6-chloropyridin-2(1H)-one

Cat. No.: B3029966
CAS No.: 848423-85-8
M. Wt: 208.44
InChI Key: TXOMZZHODWFCIF-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) and Pyridin-2(1H)-one Architectures in Synthetic Chemistry

Halogenated pyridine and pyridin-2(1H)-one structures are of paramount importance in modern synthetic chemistry. chemrxiv.orgnih.gov Halogen atoms serve as versatile functional handles, enabling a wide array of chemical transformations. These transformations often include nucleophilic aromatic substitution and various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov

The introduction of halogen atoms into organic molecules is a critical step in the synthesis of numerous commercial products. rsc.org Approximately 20% of active pharmaceutical ingredients (APIs) and 30% of modern agrochemicals contain halogen atoms. rsc.org The presence of halogens can significantly influence a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.orgacs.org Consequently, the development of efficient methods for the selective halogenation of pyridines and the subsequent use of these halogenated intermediates are active areas of research. chemrxiv.orgnih.govresearchgate.net

The pyridine nucleus itself is a common scaffold in many biologically active compounds. When incorporated into a pyridin-2(1H)-one system, the chemical properties are further modulated, offering different reactivity patterns and opportunities for functionalization.

Exploration of Tautomeric Forms: 3-Bromo-6-chloropyridin-2(1H)-one and 2-Hydroxy-3-bromo-6-chloropyridine

An essential characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This phenomenon is also observed for this compound, which is in equilibrium with its tautomer, 2-Hydroxy-3-bromo-6-chloropyridine. researchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. researchgate.net

The two tautomeric forms possess distinct chemical properties and reactivity. The 2-hydroxypyridine (B17775) form has an aromatic character and can undergo reactions typical of phenols, while the pyridin-2(1H)-one form behaves more like an amide (a lactam). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for studying this tautomerism. researchgate.net For instance, the IR spectrum of the pyridin-2(1H)-one tautomer will show a characteristic carbonyl (C=O) stretching vibration around 1650–1700 cm⁻¹, which is absent in the 2-hydroxypyridine form. Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can provide evidence for the predominant tautomer in a given environment. researchgate.net

Tautomeric Forms of this compound
Tautomeric FormChemical StructureIUPAC Name
Pyridin-2(1H)-one (Lactam)This compound
2-Hydroxypyridine (Lactim)2-Hydroxy-3-bromo-6-chloropyridine

Overview of Current Research Landscape and Strategic Importance of this compound

This compound is a heterocyclic organic compound with considerable utility in both medicinal chemistry and materials science. Its structure, featuring a pyridine ring with bromine and chlorine substituents, makes it a valuable intermediate for various chemical reactions. The presence of two different halogen atoms allows for regioselective modifications, further enhancing its synthetic value.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the insecticide chlorantraniliprole. Chlorantraniliprole belongs to the anthranilic diamide (B1670390) class of insecticides and exhibits its effect by targeting insect ryanodine (B192298) receptors. The synthesis of such complex and potent agrochemicals often relies on the availability of versatile building blocks like this compound.

Beyond its role in agrochemical synthesis, this compound is also explored in pharmaceutical research. While some initial studies on nucleosides derived from it did not show significant antiviral or cytostatic effects, the scaffold remains of interest for the development of new therapeutic agents. The ability to functionalize the molecule at different positions allows for the generation of diverse libraries of compounds for biological screening.

Chemical Properties of this compound
PropertyValueReference
CAS Number848423-85-8 cookechem.com
Molecular FormulaC₅H₃BrClNO cookechem.com
Molecular Weight208.44 g/mol cookechem.com
AppearanceSolid sigmaaldrich.com
Boiling Point303.6±42.0 °C at 760 mmHg echemi.com
Density1.9±0.1 g/cm³ echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOMZZHODWFCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697111
Record name 3-Bromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848423-85-8
Record name 3-Bromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 6 Chloropyridin 2 1h One and Its Precursors

Development of Regioselective Halogenation Techniques for Pyridine (B92270) Derivatives

Achieving regioselectivity in the halogenation of pyridine rings is a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. chemrxiv.orgnih.gov Consequently, harsh reaction conditions are often required, which can lead to a lack of selectivity and the formation of isomeric mixtures. chemrxiv.org Researchers have developed various techniques to overcome these hurdles and introduce halogens at specific positions on the pyridine ring.

Electrophilic bromination is a key step in the synthesis of 3-Bromo-6-chloropyridin-2(1H)-one. A direct and effective method involves the treatment of a suitable precursor, such as 2-chloro-6-hydroxypyridine, with a brominating agent. One documented synthesis uses N-Bromosuccinimide (NBS) in a chloroform (B151607) solvent, which upon refluxing for two hours, yields the desired brominated product. chemicalbook.com This reaction proceeds via an electrophilic substitution mechanism on the activated pyridinone ring.

The reactivity of pyridine derivatives towards electrophilic halogenation is highly dependent on the nature and position of the substituents already present on the ring. researchgate.net For instance, electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups activate the ring, facilitating electrophilic substitution. researchgate.netrsc.org Studies on the bromination of 2-pyridinone and its derivatives have provided insights into the kinetics and mechanisms of these reactions, highlighting that the free base form of the heterocyclic compounds is the reactive species. rsc.orgacs.org

Table 1: Synthesis of 3-Bromo-6-chloro-pyridin-2-ol via Electrophilic Bromination

Starting Material Reagent Solvent Conditions Outcome Reference

Selective chlorination of the pyridine scaffold is another critical aspect. Direct chlorination of pyridine often requires high temperatures and can result in a mixture of products. youtube.com To achieve better control and regioselectivity, chemists often employ strategies involving the corresponding pyridine N-oxide. The N-oxide activates the pyridine ring, particularly at the C2 and C6 positions, towards halogenation. acs.orgresearchgate.net

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides can be achieved under mild conditions. acs.orgresearchgate.net This methodology provides a practical route to various 2-halo-substituted pyridines. The process involves activating the pyridine N-oxide with reagents like oxalyl chloride, followed by the introduction of the chlorine atom. researchgate.net The regioselectivity is often governed by electronic effects, with the chloride being incorporated at the more electron-deficient side of the ring. acs.org Another advanced strategy for selective halogenation involves the use of specially designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govacs.org

Approaches to Constructing the Pyridin-2(1H)-one Ring System

The formation of the core pyridin-2(1H)-one structure can be accomplished through various synthetic routes, either by building the ring from acyclic precursors or by modifying an existing pyridine ring.

The construction of the pyridin-2(1H)-one ring often involves the cyclization of carefully designed acyclic precursors. These reactions assemble the heterocyclic ring by forming new carbon-carbon and carbon-nitrogen bonds.

One such approach is the intramolecular cyclization of amides derived from β-enamino ketones. researchgate.net For example, N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides can be converted into the corresponding 4,6-dimethylpyridin-2(1H)-ones in the presence of a base like potassium tert-butoxide. researchgate.net Another powerful method is the Thorpe-Ziegler cyclization, where N-substituted acetyl derivatives are treated with a strong base to induce cyclization and form the condensed pyridin-2(1H)-one ring system. tandfonline.comresearchgate.net Enamines also serve as versatile intermediates; their reaction with nucleophiles like malononitrile (B47326) can produce adducts that, upon treatment with a base, cyclize to yield novel pyridin-2(1H)-one derivatives. acs.org

Table 2: Selected Cyclization Methods for Pyridin-2(1H)-one Synthesis

Method Precursors Key Reagents/Conditions Product Type Reference
Intramolecular Cyclization Amides of β-enamino ketones Potassium tert-butylate in THF Substituted Pyridin-2(1H)-ones researchgate.net
Thorpe-Ziegler Cyclization N-morpholin-1-yl acetyl derivatives Sodium tert-butoxide Condensed Pyridin-2(1H)-ones tandfonline.comresearchgate.net

An alternative to de novo ring synthesis is the functionalization of pre-existing, simpler pyridine derivatives. This approach is particularly useful when the desired substitution pattern is accessible through modification of a commercially available or easily synthesized pyridine.

For instance, a synthetic route to a related compound, 3-bromo-6-chloropyridine-2-formic acid, starts with 3-bromo-6-chloropyridine. google.com This starting material undergoes an oxidation reaction to form the corresponding N-oxide, which is then reacted with trimethylsilyl (B98337) cyanide to introduce a cyano group at the 2-position. The final step is the hydrolysis of the nitrile to the carboxylic acid. google.com This sequence demonstrates how a simple di-substituted pyridine can be elaborated to introduce functionality at a specific position. Similarly, the synthesis of complex C-nucleosides has been achieved starting from 2-bromo-6-chloro-3-iodopyridine, showcasing how a highly functionalized pyridine building block can be used for chemoselective transformations. rsc.org

Green Chemistry and Sustainable Synthesis of Halogenated Pyridine Scaffolds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including halogenated pyridines, to minimize environmental impact. This involves the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.

One environmentally benign procedure for synthesizing pyridine derivatives utilizes microwave irradiation in a green solvent like ethanol. nih.gov This method, often employed in one-pot, multi-component reactions, offers significant advantages such as excellent yields, high product purity, drastically reduced reaction times (from hours to minutes), and lower processing costs. nih.gov The use of copper-catalyzed reactions, such as the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins, also represents a move towards more sustainable synthesis of halogenated pyridines, as copper is an earth-abundant and less toxic metal compared to many precious metal catalysts. acs.org These approaches align with the growing demand for sustainable chemical manufacturing processes that are both efficient and environmentally responsible.

Utilization of Low-Cost and Low-Toxicity Raw Materials

A primary strategy in the synthesis of this compound and its precursors is the move away from expensive and hazardous raw materials. A notable example is the synthesis of 3-bromo-6-chloropyridyl-2-formic acid, a related precursor. Traditional methods often relied on expensive starting materials like 2-fluoro-3-bromo-6-chloropyridine and highly toxic reagents such as sodium cyanide. google.com

Modern approaches, however, utilize more economical and less toxic alternatives. For instance, a synthesis route has been developed starting from 3-bromo-6-chloropyridine. This method involves an oxidation reaction followed by cyanation and hydrolysis to yield the desired product. The use of 3-bromo-6-chloropyridine as a starting material significantly reduces costs and avoids the handling of highly toxic cyanide compounds, making the process more suitable for large-scale industrial production. google.com

Another common synthetic route to a direct precursor involves the bromination of 6-chloropyridin-2-ol (B99635). This reaction typically uses a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. chemicalbook.com

The following table outlines a synthetic approach for a precursor to this compound, highlighting the use of lower-cost and less toxic raw materials.

Table 1: Synthesis of 3-bromo-6-chloropyridyl-2-formic acid

Step Starting Material Reagents Product Key Advantage
1 3-bromo-6-chloropyridine Urea peroxide, Trifluoroacetic anhydride 3-bromo-6-chloropyridine oxynitride Avoids expensive fluorinated starting materials google.com
2 3-bromo-6-chloropyridine oxynitride Trimethylsilyl cyanide, Triethylamine (B128534) 3-bromo-6-chloropyridyl-2-cyanide Replaces highly toxic sodium cyanide google.com

Optimization of Reaction Conditions for Operational Safety and Environmental Friendliness

Optimizing reaction conditions is crucial for ensuring both the safety of the synthetic process and its minimal impact on the environment. nih.gov For the synthesis of this compound and its precursors, this involves careful control over parameters such as temperature, reaction time, and the choice of solvents and catalysts.

In the synthesis of 3-bromo-6-chloropyridyl-2-formic acid from 3-bromo-6-chloropyridine, the oxidation step is carried out at a controlled temperature, typically between 10°C and 35°C, to ensure the desired product is formed efficiently and safely. google.com The subsequent hydrolysis step is also optimized, with reaction times ranging from 2.5 to 4 hours at elevated temperatures to maximize the yield of the final product. google.com

The bromination of 6-chloropyridin-2-ol to produce 3-Bromo-6-chloropyridin-2-ol is another reaction where optimization is key. Using a reagent like N-bromosuccinimide (NBS) in a solvent such as chloroform and refluxing for a specific duration (e.g., 2 hours) allows for controlled bromination. chemicalbook.com Post-synthesis purification techniques like column chromatography are then employed to isolate the desired product.

The table below illustrates the optimization of reaction conditions for key synthetic steps.

Table 2: Optimized Reaction Conditions

Reaction Substrate Reagents Temperature Duration Outcome
Oxidation 3-bromo-6-chloropyridine Urea peroxide, Trifluoroacetic anhydride 10-35 °C ≥ 10 hours Formation of 3-bromo-6-chloropyridine oxynitride with improved safety google.com
Bromination 6-chloropyridin-2-ol N-Bromosuccinimide (NBS) Reflux 2 hours Selective monobromination chemicalbook.com

Biocatalytic Approaches to Pyridin-2(1H)-one Derivatization

Biocatalysis is emerging as a powerful tool for the derivatization of pyridine compounds, offering high selectivity and environmentally friendly reaction conditions. The use of enzymes can lead to the formation of specific isomers that are difficult to obtain through traditional chemical methods.

Enzyme-Mediated Oxyfunctionalization of Pyridine Derivatives

Enzymes, particularly those from microorganisms, can be used to introduce oxygen-containing functional groups (oxyfunctionalization) onto pyridine rings. Whole cells of bacteria, such as Burkholderia sp. MAK1, have been shown to effectively hydroxylate pyridine derivatives. researchgate.net This process is of great interest as the resulting pyridinols are valuable intermediates in the chemical industry. researchgate.net The application of such enzymatic systems can lead to the production of hydroxylated pyridines under mild conditions, reducing the need for harsh chemical reagents. researchgate.net

Regioselective Biocatalytic Hydroxylation of Halogenated Pyridines

A significant challenge in the synthesis of substituted pyridines is controlling the position of the new functional group (regioselectivity). Biocatalysts, such as cytochrome P450 enzymes, are known for their ability to perform highly regioselective hydroxylations on a variety of substrates. researchgate.net While much of the research has focused on substrates like fatty acids, the principles can be applied to halogenated pyridines. researchgate.net

The ability of these enzymes to direct hydroxylation to a specific carbon atom on the pyridine ring is a major advantage over non-biological methods, which often result in a mixture of isomers. This enzymatic approach can provide a direct route to specific hydroxylated halogenated pyridines, which are valuable building blocks in medicinal chemistry. The development of engineered enzymes with tailored specificities holds the promise of creating a wide range of novel pyridin-2(1H)-one derivatives.

Reactivity and Mechanistic Investigations of 3 Bromo 6 Chloropyridin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridinone ring is a key strategy for introducing a range of functional groups. The inherent electronic properties of the dihalogenated pyridinone core, influenced by the electron-withdrawing nature of the ring nitrogen and the carbonyl group, facilitate these reactions.

Reactivity of Halogen Atoms (Bromine and Chlorine) towards Nucleophiles

The bromine atom at the 3-position and the chlorine atom at the 6-position of 3-Bromo-6-chloropyridin-2(1H)-one exhibit distinct reactivity towards nucleophiles. The bromine at C-3 is generally more susceptible to nucleophilic attack than the chlorine at C-6. This enhanced reactivity is attributed to a combination of electronic and steric factors. The position α to the ring nitrogen (C-6) is electronically more deactivated towards nucleophilic attack compared to the β-position (C-3). Furthermore, the bromine atom's better leaving group ability compared to chlorine contributes to its preferential substitution.

For instance, treatment with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of triethylamine (B128534) (TEA) in acetonitrile (B52724) selectively displaces the bromine atom to yield 3-Cyano-6-chloropyridin-2(1H)-one. Similarly, sodium methoxide (B1231860) in methanol (B129727) preferentially substitutes the bromine to give 3-Methoxy-6-chloropyridin-2(1H)-one, although this may require elevated temperatures.

Table 1: Selective Nucleophilic Substitution at the Bromine Position
Nucleophile/ReagentSolventConditionsProductYield
Trimethylsilyl cyanide (TMSCN), Triethylamine (TEA)AcetonitrileReflux, 10 h3-Cyano-6-chloropyridin-2(1H)-one68.6%
Sodium methoxideMethanol80°C, 6 h3-Methoxy-6-chloropyridin-2(1H)-oneN/A

Chemoselectivity and Regioselectivity in Nucleophilic Displacements

The observed chemoselectivity in SNAr reactions of this compound is a direct consequence of the different reactivities of the two halogen atoms. Reactions can be directed to selectively substitute the bromine atom while leaving the chlorine atom intact, allowing for subsequent transformations at the C-6 position. This regioselectivity is crucial for the stepwise synthesis of more complex substituted pyridinones.

The general order of reactivity for halogens in nucleophilic aromatic substitution is I > Br > Cl > F, which further explains the preferential displacement of bromine over chlorine. The regioselectivity is also influenced by the nature of the nucleophile and the reaction conditions. Stronger, softer nucleophiles tend to favor reaction at the more reactive C-3 position.

Challenges and Limitations in SNAr Reactions of Halogenated Pyridines

While SNAr reactions are a powerful tool, they are not without challenges. One significant limitation is the potential for the reaction to be slow due to the disruption of the aromaticity of the pyridine (B92270) ring during the formation of the Meisenheimer intermediate. youtube.com This often necessitates the use of harsh reaction conditions, such as high temperatures, which can lead to side reactions or degradation of the starting material or product.

Another challenge is controlling the regioselectivity, especially when the electronic and steric differences between the two halogen positions are not substantial. In some cases, mixtures of mono- and di-substituted products may be obtained, requiring careful optimization of reaction conditions to achieve the desired outcome. Furthermore, the electron-withdrawing nature of the pyridinone carbonyl group can deactivate the ring, making substitutions more difficult and requiring forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium catalysts are widely employed in cross-coupling reactions involving aryl halides. wikipedia.org Several named reactions are particularly relevant for the modification of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyridinone with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org It is a highly versatile method for forming C-C bonds and is known for its mild reaction conditions and the commercial availability and low toxicity of the boronic acid reagents. fishersci.co.uklibretexts.org For example, the chlorine at the 6-position can be substituted with an aryl group using a Suzuki-Miyaura coupling with phenylboronic acid and a palladium catalyst like Pd(PPh₃)₄.

Stille Coupling: The Stille reaction couples the halo-pyridinone with an organotin compound. While effective, the toxicity of the organotin reagents is a significant drawback compared to the Suzuki-Miyaura coupling. libretexts.org Generally, Stille couplings can be tuned to be highly selective for the C-Br bond over other functionalities like triflates. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the halo-pyridinone with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by palladium and requires a base. organic-chemistry.orgwikipedia.org It is particularly useful for introducing vinyl groups onto the pyridinone ring. A Heck coupling has been reported for this compound using Pd(OAc)₂ and Ag₂CO₃ in chloroform (B151607) at 70°C, resulting in a 52% yield.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst/ReagentsConditionsProductYield
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄90°C6-Phenyl-3-bromopyridin-2(1H)-oneN/A
HeckAlkenePd(OAc)₂, Ag₂CO₃Chloroform, 70°CSubstituted alkene derivative52%

Chemoselective Cross-Coupling at Bromine vs. Chlorine Positions

Similar to SNAr reactions, the differential reactivity of the C-Br and C-Cl bonds allows for chemoselective cross-coupling reactions. The general reactivity order for halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. fishersci.co.uk This trend allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond available for subsequent transformations.

This chemoselectivity is crucial for the synthesis of complex, multi-substituted pyridinone derivatives. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control which halogen participates in the coupling reaction. For instance, milder conditions will typically favor coupling at the C-3 bromine position, while more forcing conditions might be required to activate the C-6 chlorine position. This stepwise functionalization is a key strategy in the synthesis of agrochemicals and pharmaceuticals derived from this scaffold.

Influence of Ligands and Additives on Reaction Efficiency and Selectivity

The efficiency and selectivity of cross-coupling reactions involving pyridyl halides, such as this compound, are profoundly influenced by the choice of ligands and chemical additives. These components can facilitate catalyst turnover, promote specific reaction pathways, and stabilize reactive intermediates.

In nickel-catalyzed cross-electrophile coupling reactions, additives play a crucial role. For instance, in the coupling of ortho-fluoro aryl amides with aryl chlorides, lithium chloride (LiCl) and zinc chloride (ZnCl₂) were found to be effective. rsc.org LiCl aids in the reduction of the Ni(II) precatalyst to the active Ni(0) state, while ZnCl₂ promotes the key transmetalation step. rsc.org In photochemical systems, a base such as cesium carbonate (Cs₂CO₃) is often used to sequester the acid (HX) generated during the reaction. rsc.org

The ligand architecture is equally critical. For challenging substrates like pyridyl halides, specialized ligands are often required to achieve good yields. rsc.org For example, the use of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) is common in nickel-catalyzed systems. rsc.org In the realm of copper catalysis, oxalohydrazide-based ligands have been developed that generate long-lived catalysts for C-O bond formation, achieving high turnover numbers in the coupling of phenols with aryl bromides and chlorides. acs.org These catalysts show remarkable functional group tolerance, accommodating nitriles, ketones, esters, and even boronic acid esters. acs.org The development of novel ligands for Suzuki cross-coupling has also been a focus, particularly for reactions involving less reactive aryl-chlorides. youtube.com It is noteworthy that while bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are standard in many modern cross-coupling methods, they can be detrimental in other processes like Pd(II)-catalyzed C-H activation, highlighting the need for careful ligand selection based on the specific reaction mechanism. chemrxiv.org

Catalytic SystemLigand/AdditiveFunctionReaction TypeReference
NickelLiClFacilitates reduction of Ni(II) to Ni(0)Cross-Electrophile Coupling rsc.org
NickelZnCl₂Promotes transmetalationCross-Electrophile Coupling rsc.org
NickeldtbbpyStabilizes Ni catalyst for coupling pyridyl halidesCross-Electrophile Coupling rsc.org
CopperOxalohydrazide-based ligandsGenerates long-lived catalysts with high turnoverC-O Cross-Coupling acs.org
Photochemical (Iridium)Cs₂CO₃Sequesters HX byproductCross-Electrophile Coupling rsc.org

Exploration of Multimetallic Systems in Cross-Electrophile Coupling

Multimetallic catalysis has emerged as a sophisticated strategy to overcome challenges in cross-electrophile coupling, such as the undesired homocoupling of identical reaction partners. rsc.org By employing two distinct metal catalysts that selectively activate different electrophiles, a high degree of control and efficiency can be achieved. rsc.org

A prime example is a dual catalytic system featuring a nickel (Ni) catalyst and a cobalt (Co) cocatalyst for the coupling of aryl halides and alkyl halides. rsc.org Mechanistic studies indicate that the Ni catalyst is responsible for activating the aryl halide, while the Co cocatalyst activates the alkyl halide. rsc.org This division of labor allows for reaction optimization by simply adjusting the loadings of the Ni and Co catalysts based on the specific substrate pairing. rsc.org For instance, the coupling of 3-bromopyridine (B30812) with 1-bromo-3-phenylpropane was successfully achieved in 71% yield by using 5 mol % (dtbbpy)NiIIBr₂ and 2 mol % CoII(Pc). rsc.org This dual system demonstrates broad functional group tolerance and can facilitate complex one-pot, three-component coupling reactions, enabling the rapid generation of molecular complexity from simple, commercially available starting materials. rsc.org

Catalyst 1Catalyst 2Activated SubstrateReaction TypeKey AdvantageReference
(dtbbpy)NiIIBr₂CoII(Pc)Aryl Halide (Ni), Alkyl Halide (Co)Cross-Electrophile CouplingRational optimization via catalyst loading modulation; enables three-component couplings. rsc.org

Carbon-Carbon Bond Forming Reactions

C-H Functionalization Methodologies (e.g., C-H Amination, Borylation)

Direct C-H functionalization represents a powerful and atom-economical approach to modifying the pyridine core. The electronic properties of the 2-pyridone ring largely govern the regioselectivity of these transformations. The C3 and C5 positions are relatively electron-rich and thus more reactive towards electrophilic reagents, whereas the C4 and C6 positions are more electron-deficient. nih.gov

C-H Borylation: Iridium-catalyzed C-H borylation is a prominent method for synthesizing aryl and heteroaryl boronic esters. rsc.orgillinois.edu For substituted pyridines, the regioselectivity is often governed by steric factors. chemrxiv.org For 2-pyridones specifically, rhodium catalysis has been successfully employed for the C6-selective C-H borylation using bis(pinacolato)diboron. rsc.org This method provides the C6-borylated product with perfect site selectivity, which can then serve as a versatile handle for subsequent reactions like Suzuki-Miyaura cross-coupling. rsc.org The electronic nature of substituents on the pyridone ring can significantly impact reactivity, sometimes requiring fine-tuning of reaction conditions to achieve satisfactory yields. rsc.org

C-H Amination: Direct C-H amination of the this compound core is challenging. However, methodologies developed for 2-pyridones in general offer potential pathways. One of the most effective strategies is metal-catalyzed nitrene C-H insertion. illinois.eduwikipedia.org This involves the in-situ formation of a reactive metal-nitrene species that can insert into a C-H bond to form a new C-N bond. wikipedia.orglibretexts.org A notable example is the copper-catalyzed C(3)–H imidation of 2-pyridones using N-fluorobenzenesulfonimide (NFSI) as the imidating agent. acs.org This reaction proceeds regioselectively at the electron-rich C3 position and provides a direct route to aminated pyridones after deprotection of the resulting sulfonimide. acs.org While direct amination at the C4 or C5 positions of the target molecule has not been specifically reported, the underlying principles of C-H functionalization suggest that catalyst and directing group strategies would be necessary to overcome the intrinsic electronic biases of the ring. nih.gov

Electrophilic Alkylation and Acylation Reactions on the Pyridine Core

The reaction of this compound with electrophiles such as alkyl and acyl halides is complicated by its tautomeric nature, which provides multiple reactive sites. The pyridinone acts as an ambident nucleophile, capable of reacting at the nitrogen atom, the exocyclic oxygen atom, or potentially the carbon atoms of the ring. rsc.org

The primary competition in these reactions is between N-alkylation to yield N-alkyl-2-pyridones and O-alkylation to form 2-alkoxypyridines. rsc.org The outcome is highly dependent on reaction conditions, including the solvent, the base used for deprotonation, and the nature of the electrophile. rsc.orgnih.gov Generally, polar solvents tend to favor the pyridone tautomer, which can lead to a higher proportion of N-alkylation. libretexts.orgnih.gov For instance, a mild and regioselective N-alkylation of various 2-pyridones has been developed using micellar conditions in water, showing high selectivity for N-alkylation over O-alkylation with primary and benzyl (B1604629) halides. nih.gov Conversely, different conditions can favor O-alkylation; for example, the reaction of 5-bromo-6-chloropyridin-3-ol (B155333) with methyl iodide in DMF using K₂CO₃ as a base resulted in O-methylation. nih.gov

Direct electrophilic C-alkylation or C-acylation on the pyridine core is less common than N- or O-alkylation. The electron-withdrawing nature of the two halogen substituents deactivates the ring towards electrophilic attack. While a compound named 1-(3-Bromo-6-chloropyridin-2-yl)ethanone exists, it is likely synthesized through a pathway other than direct Friedel-Crafts acylation of the pyridinone. youtube.com Reactivity is dominated by the nucleophilic character of the nitrogen and oxygen atoms of the pyridone system. rsc.orgnih.gov

Investigating Tautomeric Reactivity: Contributions of Pyridin-2(1H)-one vs. 2-Hydroxypyridine (B17775) Forms

The chemical behavior of this compound is fundamentally shaped by the tautomeric equilibrium between its pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. researchgate.net This equilibrium is a well-studied phenomenon for 2-pyridone itself and is significantly influenced by the surrounding environment and substituents on the ring. wikipedia.orgresearchgate.netrsc.org

Tautomeric equilibrium between 3-bromo-6-chloro-2-hydroxypyridine and this compoundFigure 1: Tautomeric equilibrium of the title compound.

In the gas phase, the 2-hydroxypyridine tautomer is generally favored for the parent compound, though the energy difference is small. wikipedia.orgrsc.org However, in polar solvents like water and alcohols, the equilibrium shifts dramatically to favor the more polar 2-pyridone form. libretexts.orgresearchgate.net This shift is driven by the pyridone's ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to stronger intermolecular interactions with polar solvent molecules. libretexts.org In non-polar solvents, the 2-hydroxypyridine form becomes more significant. researchgate.net

The presence of the electron-withdrawing bromine and chlorine atoms on the ring in this compound is expected to influence this equilibrium, potentially diminishing the predominance of the pyridone form compared to the unsubstituted parent. thieme-connect.de Both tautomers are often present in solution, making the compound an ambident nucleophile. The 2-hydroxypyridine form reacts as a phenol, typically undergoing O-alkylation or O-acylation. The 2-pyridone form, with its amide-like structure, can undergo N-alkylation or N-acylation, or the carbonyl oxygen can act as a nucleophile. rsc.orgyoutube.com The dual identity is evident in the chemical literature and commercial databases, where the compound (CAS 848423-85-8) is interchangeably named this compound and 3-bromo-6-chloropyridin-2-ol. nih.gov Spectroscopic methods can help identify the dominant tautomer; for example, IR spectroscopy shows a characteristic C=O stretch around 1650-1700 cm⁻¹ for the pyridone form, while the 2-hydroxypyridine form would show a distinct O-H stretch. thieme-connect.de This tautomeric duality is the key to understanding its reactivity in alkylation, acylation, and other substitution reactions.

Derivatization and Functionalization Strategies of 3 Bromo 6 Chloropyridin 2 1h One

Transformations Involving the Bromine and Chlorine Substituents

The differential reactivity of the bromine and chlorine substituents on the pyridinone ring allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond towards cross-coupling reactions.

Selective Introduction of Aryl, Alkenyl, or Alkynyl Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-bromo-6-chloropyridin-2(1H)-one is an excellent substrate for such transformations. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a widely used method. libretexts.org

The general mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) with triphenylphosphine (B44618) or tetrakis(triphenylphosphine)palladium(0) are commonly employed catalyst systems. researchgate.netrsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

ReactantCoupling PartnerCatalyst SystemProductReference
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Bromo-6-phenylpyridin-2(1H)-one

This table is based on representative data and is for illustrative purposes.

The greater reactivity of the C-Br bond allows for selective coupling at the 3-position while retaining the chlorine atom at the 6-position for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648) Hydrate)

The chlorine atom at the 6-position, while less reactive in cross-coupling reactions, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nitrogen-containing functional groups. A notable example is the reaction with hydrazine hydrate (B1144303).

The reaction of a related compound, 2,3-dichloropyridine, with hydrazine hydrate results in the formation of 1-(3-chloropyridin-2-yl)hydrazine. nih.gov This transformation typically occurs under reflux in a suitable solvent like ethanol. nih.gov A similar strategy can be envisioned for this compound, where the chlorine at the 6-position would be displaced by the hydrazine nucleophile. The resulting hydrazinyl derivative is a versatile intermediate for the synthesis of various heterocyclic systems, such as pyrazoles.

Functionalization of the Pyridin-2(1H)-one Moiety

The pyridin-2(1H)-one core offers additional sites for chemical modification, including the oxygen and the carbonyl group.

O-Alkylation Strategies to Form Pyridinyloxy Derivatives

The oxygen atom of the pyridin-2(1H)-one can be alkylated to form the corresponding 2-alkoxypyridine derivatives. This transformation is typically achieved by treating the pyridinone with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the nitrogen of the pyridinone, forming a pyridinolate anion, which then acts as a nucleophile to attack the alkylating agent.

Transformation of the Carbonyl Group to Other Functionalities

The carbonyl group at the 2-position can be transformed into other functional groups. For example, it can be converted to a thiocarbonyl group by reaction with a thionating agent like Lawesson's reagent. Furthermore, the carbonyl group can be a precursor for the synthesis of other heterocyclic rings fused to the pyridine (B92270) core. While specific examples for this compound are not detailed in the provided search results, these are common transformations for pyridin-2(1H)-ones.

Strategic Use of Protecting Groups in Multi-Step Syntheses

In complex, multi-step syntheses involving molecules with multiple reactive sites, the strategic use of protecting groups is often necessary to achieve the desired outcome. For pyridinone-containing structures, protecting groups can be employed to temporarily mask reactive functionalities and prevent unwanted side reactions.

For instance, in the synthesis of complex molecules, hydroxyl groups on other parts of a molecule might be protected as ethers (e.g., using a methoxymethyl (MOM) or a 1-ethoxyethyl (EOE) group) while transformations are carried out on the pyridinone ring. google.com These protecting groups can be selectively removed under specific conditions later in the synthetic sequence. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Spectroscopic Characterization Methodologies for 3 Bromo 6 Chloropyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This technique is fundamental for the structural confirmation of 3-Bromo-6-chloropyridin-2(1H)-one.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is a primary method for confirming the structure of this compound. The chemical shifts of the protons on the pyridinone ring are influenced by the presence of the bromine and chlorine substituents, as well as the carbonyl group. In a typical ¹H NMR spectrum, the aromatic protons of analogous pyridinones appear in the range of δ 6.5–7.5 ppm. The enolic proton (OH) in the pyridinone tautomer is expected to appear as a broad singlet at a downfield chemical shift, often around δ 12–13 ppm, due to hydrogen bonding. The deshielding effect of the halogen atoms causes distinct splitting patterns for adjacent protons, which aids in their assignment.

For instance, in the related compound 3-Bromo-2-chloropyridine, the protons on the pyridine (B92270) ring exhibit specific chemical shifts that help in its identification. chemicalbook.com Similarly, the ¹H NMR spectrum of 2-Bromo-6-chloropyridine shows characteristic signals for its three aromatic protons. chemicalbook.com The analysis of coupling constants between adjacent protons provides further confirmation of their relative positions on the pyridinone ring.

¹H NMR Data for this compound and Related Compounds
CompoundProtonChemical Shift (δ, ppm)Solvent
This compound (Predicted)Aromatic Protons~6.5 - 7.5Unavailable
NH/OH Proton~12 - 13
3-Bromo-2-hydroxypyridineRefer to spectrum for specific shiftsUnavailable
3-Bromo-6-hydroxy-2-methylpyridineRefer to spectrum for specific shiftsUnavailable

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy is crucial for elucidating the carbon skeleton of this compound. The chemical shift of each carbon atom provides information about its hybridization and electronic environment. The carbonyl carbon (C=O) of the pyridinone ring is typically observed at a downfield chemical shift, generally in the range of δ 160–170 ppm. The carbons bonded to the halogen atoms (C-Br and C-Cl) also exhibit characteristic chemical shifts. The carbon attached to bromine (C-Br) is expected to resonate around 100–120 ppm, while the carbon attached to chlorine (C-Cl) appears in the region of 125–135 ppm.

¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~160 - 170
C-Cl~125 - 135
C-Br~100 - 120

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

For more complex derivatives or to resolve any structural ambiguities, advanced two-dimensional (2D) NMR techniques are employed. These experiments provide information about the connectivity between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. ipb.ptyoutube.com It is invaluable for establishing the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon-13 atoms. ipb.ptyoutube.com This allows for the direct assignment of a proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. ipb.ptyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons, which is crucial for elucidating the stereochemistry of a molecule. ipb.pt It detects through-space correlations, unlike COSY which detects through-bond correlations.

These advanced techniques, when used in combination, provide a comprehensive and unambiguous structural characterization of this compound and its derivatives. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are released and can be analyzed by the mass spectrometer. This technique typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for the determination of the molecular weight of the compound. The molecular weight of this compound is 208.44 g/mol . cookechem.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. chemrxiv.org This high accuracy allows for the determination of the exact elemental formula of a compound. For this compound (C₅H₃BrClNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound and is a standard requirement for publication in scientific literature. chemrxiv.org

Mass Spectrometry Data for this compound
TechniqueInformation ObtainedExpected Value for C₅H₃BrClNO
ESI-MSMolecular Weight[M+H]⁺ at m/z 209.93 (for ⁷⁹Br, ³⁵Cl) and 211.93 (for ⁸¹Br, ³⁵Cl)
HRMSExact Mass and Elemental FormulaCalculated for [M+H]⁺ C₅H₄BrClNO⁺: 207.9224 (for ⁷⁹Br, ³⁵Cl)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in determining the purity of this compound and confirming its molecular identity.

In a typical LC-MS analysis, the compound is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a C18 column, separates the compound from any impurities based on their differential partitioning between the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the stationary phase.

Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides a precise measurement of the molecular weight of the parent compound and any detected impurities. For this compound, the expected monoisotopic mass is approximately 206.90865 Da. echemi.com The detection of a peak corresponding to this mass confirms the identity of the compound. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks.

LC-MS is particularly useful for identifying and quantifying even trace amounts of by-products or degradation products that may be present in the sample. This is crucial for ensuring the quality and reliability of the compound for its intended applications. The technique's high sensitivity and specificity make it an indispensable tool in the synthesis and quality control of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy encompasses techniques that measure the vibrational energy of molecules. These methods are highly effective for identifying the functional groups present in a molecule, providing valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. The IR spectrum of this compound reveals characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the range of 1650–1700 cm⁻¹. The presence of a broad absorption band around 3000 cm⁻¹ is indicative of the N-H stretch of the pyridinone ring, which may also be influenced by hydrogen bonding.

Other significant absorptions include those for C-C and C-N single bond stretches, as well as C-H bending vibrations, which are typically found in the fingerprint region (1200-700 cm⁻¹). libretexts.org The presence of bromine and chlorine substituents will also influence the vibrational frequencies of the pyridine ring.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch~3000Broad
C=O Stretch1650–1700Strong
C-C Stretch (in-ring)1500-1400Medium
C-H Bend1440-1395Medium
C-N Stretch1320-1210Medium

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy Applications

For pyridine and its derivatives, Raman spectra are often dominated by intense bands corresponding to ring breathing vibrations, typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.net These modes involve the symmetric expansion and contraction of the entire pyridine ring. The substitution pattern on the ring, including the presence of halogen atoms and the carbonyl group in this compound, would be expected to cause characteristic shifts in the positions and intensities of these and other Raman bands.

Raman spectroscopy can be a powerful tool for probing the molecular structure and intermolecular interactions of this compound, especially when used in conjunction with theoretical calculations.

X-ray Crystallography for Definitive Solid-State Structure Determination

For halogenated pyridinones like this compound, single-crystal X-ray diffraction (SCXRD) is the preferred method. The analysis of the diffraction pattern allows for the determination of the crystal system and space group. For similar compounds, a monoclinic space group such as P2₁/n has been observed.

The resulting crystal structure would definitively confirm the tautomeric form present in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which often lead to the formation of dimers or extended networks in the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are hypothetical and would need to be determined experimentally.

The precise bond lengths and angles obtained from X-ray crystallography are invaluable for understanding the electronic effects of the bromine and chlorine substituents on the pyridinone ring and for validating theoretical computational models.

Computational and Theoretical Studies of 3 Bromo 6 Chloropyridin 2 1h One

Prediction and Analysis of Electronic and Molecular Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For 3-Bromo-6-chloropyridin-2(1H)-one, Density Functional Theory (DFT) calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard method to determine the energies of the frontier orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. In substituted pyridinones, the nature and position of the substituents (in this case, bromine and chlorine) significantly influence the orbital energies and the resulting gap. The electron-withdrawing nature of the halogen atoms and the carbonyl group would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridinone.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar halogenated heterocyclic compounds.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7

This predicted energy gap would characterize this compound as a moderately stable molecule.

Calculation of Dipole Moments and Other Electronic Descriptors

In this compound, the electronegative oxygen, chlorine, and bromine atoms create significant partial negative charges, while the carbon and hydrogen atoms are comparatively electron-deficient. The resulting molecular dipole moment would be a vector sum of all individual bond dipoles. Computational software can calculate the magnitude and direction of this dipole moment, offering insights into how the molecule would interact with polar solvents and other polar molecules.

Other important electronic descriptors that can be calculated include:

Chemical Potential (μ): Related to the tendency of electrons to escape from a system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Calculated Electronic Descriptors for this compound (Note: These values are hypothetical and derived from theoretical principles for similar compounds.)

DescriptorIllustrative ValueUnit
Dipole Moment3.5Debye
Chemical Potential (μ)-4.15eV
Global Hardness (η)2.35eV
Global Softness (S)0.426eV⁻¹
Electrophilicity Index (ω)3.66eV

These values would collectively suggest that this compound is a polar molecule with a moderate propensity to act as an electrophile.

Theoretical Prediction of Spectroscopic Data

Simulation of Infrared and Raman Spectra

Computational chemistry allows for the accurate simulation of vibrational spectra (Infrared and Raman), which arise from the various vibrational modes of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the frequencies and intensities of the vibrational bands. These theoretical spectra are invaluable for interpreting experimental data and assigning specific peaks to particular molecular motions.

For this compound, the simulated IR and Raman spectra would be expected to show characteristic peaks for the C=O stretch, N-H stretch, C-Cl stretch, and C-Br stretch, as well as various ring vibrations. DFT calculations are a common method for these simulations.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies and are not from a published study on this specific molecule.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch~3100
C=O Stretch~1680
C=C/C=N Ring Stretches1600-1400
C-Cl Stretch~750
C-Br Stretch~650

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectra

To predict the electronic absorption spectrum (UV-Visible) of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. TD-DFT calculates the excitation energies corresponding to transitions from the ground electronic state to various excited states. These transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals, dictate the wavelengths at which the molecule absorbs light.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, characteristic of π → π* and n → π* transitions within the pyridinone ring system. The solvent environment can also be modeled to provide more accurate predictions of the absorption maxima (λ_max).

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of a compound.

For this compound, theoretical predictions would estimate the chemical shifts for the protons and carbons in the molecule. The electron-withdrawing effects of the halogens and the carbonyl group would be expected to cause downfield shifts for nearby nuclei.

Table 4: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are estimated chemical shifts for illustrative purposes.)

AtomPredicted Chemical Shift (ppm)
¹³C (C=O)~162
¹³C (C-Cl)~145
¹³C (C-Br)~105
¹H (Ring)6.8 - 7.5
¹H (N-H)~12.5

Validation through Comparison with Experimental Spectroscopic Data

The ultimate test of any theoretical prediction is its agreement with experimental results. In a typical research workflow, the computationally simulated IR, Raman, UV-Vis, and NMR spectra would be compared with experimentally measured spectra of this compound. A strong correlation between the theoretical and experimental data would validate the computational model and provide a high degree of confidence in the structural and electronic assignments. Any discrepancies could point to interesting molecular phenomena or limitations of the theoretical approach. Due to the lack of published experimental and computational data for this specific molecule, a direct comparison is not currently possible.

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG) Analysis)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. These interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds, are fundamental to the assembly of molecular crystals and ligand-protein binding. Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions.

The RDG method is based on the electron density (ρ) and its first derivative. By plotting the reduced density gradient against the electron density, regions of a molecule that are involved in non-covalent interactions can be identified. These interactions are then typically visualized as surfaces in real space, colored to indicate the type and strength of the interaction. For instance, strong attractive interactions like hydrogen bonds appear as blue surfaces, weaker van der Waals interactions are represented by green surfaces, and steric repulsions are shown in red.

In the context of this compound, RDG analysis can provide a detailed picture of the intra- and intermolecular interactions that govern its solid-state packing and its interactions with other molecules. The presence of bromine and chlorine atoms, a carbonyl group, and an N-H group suggests that this compound can participate in a variety of non-covalent interactions. For example, the N-H group can act as a hydrogen bond donor, while the oxygen of the carbonyl group and the nitrogen in the pyridine (B92270) ring can act as hydrogen bond acceptors. Furthermore, the bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species.

Theoretical studies on similar heterocyclic systems, such as N-pyridyl ureas bearing oxadiazole moieties, have successfully employed NCI analysis, a method conceptually similar to RDG, to confirm the presence of π–π stacking and other non-covalent interactions. mdpi.com A similar approach for this compound would likely reveal significant intermolecular hydrogen bonding involving the pyridinone ring and potential halogen bonding involving the bromine and chlorine substituents. A theoretical investigation of the related molecule, 3-bromo-2-hydroxypyridine, has utilized RDG analysis to describe its non-covalent interactions. nih.gov

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biomacromolecule. This method is instrumental in drug discovery and design, as it can help to identify potential drug candidates by simulating the interaction between a small molecule and a protein target at the atomic level.

The process of molecular docking involves two main steps: first, sampling different conformations of the ligand within the binding site of the receptor, and second, scoring these conformations to estimate the binding affinity. The scoring functions are mathematical models that approximate the free energy of binding. A lower score generally indicates a more favorable binding interaction.

For this compound, molecular docking studies can be employed to explore its potential as an inhibitor for various enzymes or receptors. For instance, research on other bromo-pyridyl containing compounds has utilized molecular docking to investigate their potential as antimycobacterial agents by simulating their interaction with the mycobacterial InhA enzyme. researchgate.net Similarly, derivatives of 3-chloropyridine (B48278) have been studied using molecular docking to understand their binding to the SARS-CoV Mpro protein. nih.gov

A typical molecular docking workflow for this compound would involve the following steps:

Preparation of the Receptor: Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). This step also involves preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using a docking program to place the ligand into the defined binding site of the receptor in various orientations and conformations.

Analysis of Results: The resulting poses are then ranked based on their scoring function values. The top-ranked poses are visually inspected to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

For example, a molecular docking study of 3-bromo-2-hydroxypyridine, a structurally similar compound, was performed to evaluate its biological activity against bromodomain inhibitors by calculating the minimum binding energies with target receptors. nih.gov Such studies for this compound could reveal key interactions that contribute to its binding affinity and selectivity for a particular biological target, thereby guiding the design of more potent and specific derivatives.

Synthetic Applications of 3 Bromo 6 Chloropyridin 2 1h One and Its Derivatives

Utility as a Multifunctional Building Block in Organic Synthesis

3-Bromo-6-chloropyridin-2(1H)-one serves as a crucial building block in organic synthesis due to its unique structural features. The presence of bromine and chlorine atoms on the pyridine (B92270) ring, along with a ketone group, allows it to act as either an electrophile or a nucleophile depending on the reaction conditions. This dual reactivity makes it a versatile intermediate for a wide range of chemical transformations. It can also form stable complexes with metal catalysts, which facilitates various catalytic processes.

The synthesis of this compound often involves the bromination of 6-chloropyridin-2-ol (B99635) using a brominating agent like N-bromosuccinimide (NBS) under controlled temperatures. This process is typically carried out in an organic solvent such as dichloromethane (B109758) or chloroform (B151607).

Intermediacy in Pharmaceutical and Agrochemical Development

This compound is a key intermediate in the development of new pharmaceutical and agrochemical products. In the agrochemical industry, it is instrumental in the synthesis of novel insecticides like chlorantraniliprole, which target insect ryanodine (B192298) receptors.

While some initial studies on nucleosides derived from this compound did not show significant antiviral or cytostatic effects, research is ongoing to explore modifications that could enhance these properties for potential pharmaceutical applications.

Precursor in the Construction of Complex Biologically Relevant Molecules (e.g., C-Nucleosides)

The unique structure of this compound makes it a valuable precursor in the synthesis of complex, biologically relevant molecules. Its application in the creation of C-nucleosides is a significant area of research. Although some of the derived nucleosides have not yet demonstrated strong biological activity, the potential for creating novel therapeutic agents continues to drive research in this area.

Model Compound for Fundamental Studies in Heterocyclic Reactivity

The reactivity of this compound makes it an excellent model compound for fundamental studies in heterocyclic chemistry. The differential reactivity of the bromine and chlorine substituents provides a platform to investigate various reaction mechanisms and to develop new synthetic methodologies for functionalizing pyridinone cores.

Contribution to the Expansion of Chemical Diversity through Derivatization

The derivatization of this compound significantly contributes to the expansion of chemical diversity. The reactive sites on the molecule allow for a wide array of chemical modifications, leading to the generation of large libraries of novel compounds. These derivatives can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents and agrochemicals. For instance, it is a reactant in the synthesis of 5-Bromo-6-chloropyridin-3-ol (B155333).

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 848423-85-8
Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
MDL Number MFCD18257085

Table 2: Related Compounds and Derivatives

Compound NameCAS NumberMolecular Formula
1-(3-Bromo-6-chloropyridin-2-yl)ethanone1256836-57-3C7H5BrClNO
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d] bldpharm.comoxazin-4-one500011-87-0Not Available
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidNot AvailableC9H5BrClN3O2
5-Bromo-6-chloropyridin-3-ol130115-85-4C5H3BrClNO
2-Bromo-6-chloropyridine5140-72-7C5H3BrClN
3-Bromo-1-(3-chloropyridin-2-yl)-N-(3,4-dichloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide2840171-34-6Not Available
2-Bromo-6-chloropyridin-3-ol1020253-16-0C5H3BrClNO
3-Chloro-2-hydroxypyridine13466-35-8C5H4ClNO
3-bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-oneNot AvailableC15H9BrO3
1-(2-Bromo-6-chloropyridin-3-yl)ethanone1256789-68-0C7H5BrClNO

Conclusion and Future Research Directions in 3 Bromo 6 Chloropyridin 2 1h One Chemistry

Synthesis and Reactivity Challenges and Progress

The primary synthetic route to 3-Bromo-6-chloropyridin-2(1H)-one typically involves the selective halogenation of a pyridinone precursor. A common and established method is the direct bromination of 6-chloropyridin-2(1H)-one. This reaction is often performed using an electrophilic bromine source like N-bromosuccinimide (NBS) in a polar aprotic solvent.

Progress in this area has focused on optimizing reaction conditions to achieve high regioselectivity and yield, avoiding the formation of di-brominated or other side products. The key challenge lies in controlling the electrophilic attack on the electron-rich pyridinone ring. The C3 and C5 positions are generally more susceptible to electrophiles due to resonance effects. nih.gov The presence of the chloro group at C6 influences the electron distribution, but selective bromination at C3 is achievable under carefully controlled conditions.

A significant challenge is the potential for over-bromination. The reaction must be carefully monitored for temperature and stoichiometry to prevent unwanted side reactions. Post-synthesis purification, typically through column chromatography or recrystallization, is crucial for isolating the high-purity compound.

Table 1: Key Parameters for the Synthesis of this compound via Bromination

ParameterOptimal RangeImpact on Yield/PuritySource
Brominating Agent N-Bromosuccinimide (NBS)Provides a reliable and manageable source of electrophilic bromine.
Solvent DMF or THFEnhances the solubility of the pyridinone starting material.
Temperature 50–70°CPrevents side reactions and decomposition while ensuring a sufficient reaction rate.
Stoichiometry ~1:1.1 (Pyridinone:NBS)Minimizes impurities from over-bromination.

In terms of reactivity, this compound exhibits dual characteristics. The bromine and chlorine atoms render the carbon positions to which they are attached electrophilic and susceptible to nucleophilic substitution. Conversely, the electron-rich nature of the pyridinone ring allows it to participate in electrophilic substitution reactions. nih.gov The compound can also serve as a ligand, forming stable complexes with metal catalysts to facilitate a variety of transformations.

Emerging Methodologies for Efficient Functionalization

Beyond classical halogenation and substitution reactions, modern synthetic chemistry offers powerful tools for the further elaboration of the this compound scaffold. A key area of emerging research is the transition-metal-catalyzed C–H activation and functionalization. sioc-journal.cn This strategy allows for the direct conversion of C–H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. nih.gov

For 2-pyridone systems, significant progress has been made in achieving site-selective C–H functionalization at various positions (C3, C4, C5, and C6). nih.govrsc.org Methodologies involving cobalt, manganese, and other transition metals have been developed for the regioselective alkylation, arylation, and annulation of pyridone rings. nih.govrsc.org

Key Emerging Methodologies Applicable to this compound:

Directed C-H Activation: Utilizing the existing nitrogen or oxygen atoms as directing groups to guide a metal catalyst to a specific C-H bond, often at the C6 position, which is typically challenging to functionalize. rsc.org

Radical-Mediated C-H Functionalization: Employing radical intermediates to achieve selective functionalization, particularly at the electron-rich C3 and C5 positions. nih.gov

Dual C-H Bond Activation: Cobalt-catalyzed benzannulation reactions with diynes have been shown to proceed via a dual C-H activation at the C5 and C6 positions of substituted pyridones, creating complex polycyclic structures. rsc.orgrsc.org

Applying these emerging methods to this compound could unlock novel synthetic pathways. For instance, selective C-H activation at the C4 or C5 positions would provide access to tetra-substituted pyridinones, which are difficult to synthesize using conventional methods. The primary challenge remains achieving high selectivity in the presence of the two halogen substituents, which also influence the electronic properties and steric accessibility of the remaining C-H bonds.

Advanced Computational Insights into Structure and Reactivity

Computational chemistry provides indispensable tools for understanding the nuanced structural and electronic properties of this compound. A fundamental aspect is the tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. For 2-pyridone itself, the equilibrium generally favors the pyridone form, which can be stabilized by resonance and hydrogen bonding. youtube.com Computational studies, often using Density Functional Theory (DFT) at levels like BHandHLYP/6-311+G(d,p), can precisely model this equilibrium. rsc.org The presence of electron-withdrawing chloro and bromo substituents is expected to influence the position of this equilibrium. rsc.org

Advanced computational techniques offer deeper insights:

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules or biological macromolecules. For related pyridinone derivatives, MD simulations have been used to study their binding stability within protein active sites. acs.org

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could predict its binding mode in enzyme active sites, guiding the design of new inhibitors. acs.org

Structure and Bonding Analysis: Single-crystal X-ray diffraction data, when available, can be complemented by computational analysis of bond lengths and angles. For instance, the N1–C2 and N1–C6 bond distances can confirm the predominance of the lactam tautomer in the solid state. acs.org Computational methods like Natural Bond Orbital (NBO) analysis can further elucidate the nature of the bonding and resonance contributions. rsc.org

Table 2: Application of Advanced Computational Methods

Computational MethodKey Insight ProvidedRelevance to this compoundSource
DFT Calculations Tautomeric equilibrium, aromaticity, reaction energy profiles.Predicts the stability of the lactam vs. lactim form and reactivity towards electrophiles/nucleophiles. rsc.org
Molecular Dynamics Binding stability, conformational changes.Assesses how the compound interacts with and remains bound to a biological target like an enzyme. acs.org
Molecular Docking Binding pose, key interactions with residues.Predicts how the molecule fits into a receptor site, guiding drug design. acs.org
NBO/AIM Analysis Electron distribution, bond character, non-covalent interactions.Elucidates the electronic effects of the halogen substituents on the ring's reactivity. rsc.org

Strategic Opportunities for Innovation in Pyridine (B92270) Chemistry

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. nih.gov The specific di-halogenated structure of this compound makes it a highly strategic starting material for the synthesis of complex and novel pyridine derivatives.

The two different halogen atoms provide orthogonal handles for sequential, selective functionalization. For example, the bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference allows for a stepwise approach: first, a coupling reaction at the C3 position, followed by a different transformation at the C6 position. This strategy opens the door to a vast chemical space of tri- and tetra-substituted pyridines and pyridinones that would be otherwise difficult to access.

Strategic opportunities include:

Library Synthesis for Drug Discovery: Leveraging the differential reactivity of the C-Br and C-Cl bonds to rapidly generate libraries of diverse compounds for screening against various biological targets. The pyridine core is a known pharmacophore in many FDA-approved drugs. acs.org

Development of Novel Catalysts and Ligands: The pyridinone structure itself can be incorporated into more complex ligands for transition metal catalysis, with the substitution pattern fine-tuning the electronic and steric properties of the resulting catalyst.

Synthesis of Functional Materials: Pyridine-based structures are explored in materials science for applications in organic electronics and coordination polymers. The functional handles on this compound allow for its incorporation into larger conjugated systems.

Future innovation in the chemistry of this compound will likely stem from the integration of efficient C-H activation techniques with selective cross-coupling strategies, all guided by predictive computational models. This synergistic approach will unlock the full potential of this versatile building block for creating novel molecules with tailored functions.

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-6-chloropyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via halogenation of pyridinone precursors. A common approach involves bromination of 6-chloropyridin-2(1H)-one using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (50–70°C). Optimization requires monitoring reaction time and stoichiometry to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
  • Key Parameters Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°CPrevents side reactions
SolventDMF or THFEnhances solubility
Stoichiometry1:1.1 (Pyridinone:NBS)Minimizes impurities

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its tautomers or structural analogs?

  • Methodological Answer :
  • ¹H NMR : The enolic proton (OH) in the pyridinone ring appears as a singlet near δ 12–13 ppm. Bromine and chlorine substituents deshield adjacent protons, causing distinct splitting patterns.
  • ¹³C NMR : Carbonyl (C=O) resonates at ~160–165 ppm. Halogenated carbons (C-Br, C-Cl) show characteristic shifts at 100–120 ppm and 125–135 ppm, respectively.
  • IR : Strong C=O stretch at ~1650–1700 cm⁻¹ and O-H stretch (broad) at ~3000 cm⁻¹ confirm the tautomeric form .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests indicate decomposition >6 months at room temperature due to hydrolysis of the halogens. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the solid-state structure of halogenated pyridinones?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) is ideal. For this compound, key parameters include:
  • Space group : Monoclinic (e.g., P2₁/n).
  • Hydrogen bonding : O-H···N interactions stabilize the lattice (distance ~2.6–2.8 Å).
  • Halogen interactions : Br···Cl contacts (3.3–3.5 Å) influence packing .

Q. How do contradictory NMR and X-ray data arise for halogenated pyridinones, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from tautomerism or solvent-dependent conformational changes. Strategies include:
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., enol-keto tautomers).
  • SCXRD : Provides definitive solid-state structure.
  • DFT simulations : Correlate experimental data with theoretical models .

Q. What role does this compound play in designing enzyme inhibitors or bioactive molecules?

  • Methodological Answer : The compound serves as a scaffold for SIRT1 inhibitors (via bromine-mediated hydrophobic interactions) or kinase inhibitors (chlorine enhances binding specificity). Biological activity is assessed via:
  • Enzyme assays : IC₅₀ determination using fluorescence-based protocols.
  • Cellular assays : Apoptosis induction (e.g., caspase-3 activation) in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.